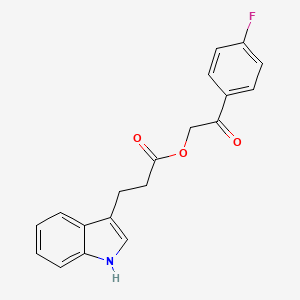

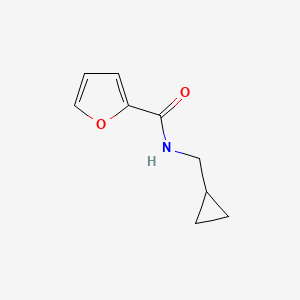

N-(cyclopropylmethyl)furan-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "N-(cyclopropylmethyl)furan-2-carboxamide" is a derivative of furan-2-carboxamide, which is a core structure for various biologically active compounds. The papers provided discuss different furan-2-carboxamide derivatives and their synthesis, molecular structure, chemical reactions, and physical and chemical properties. These derivatives have shown potential in various applications, including antibacterial, antitumor, and antiallergic activities.

Synthesis Analysis

The synthesis of furan-2-carboxamide derivatives involves various chemical reactions. For instance, the synthesis of N-(4-bromophenyl)furan-2-carboxamide was achieved by reacting furan-2-carbonyl chloride with 4-bromoaniline in the presence of triethylamine, yielding high product yields . Another synthesis approach for a related compound involved treating N-substituted 2-amino-4,5-dihydro-4-oxofuran-3-carboxylic acids with chlorooxobis(2-oxo-1,3-oxazolidin-3-yl)phosphorus and an aromatic amine, leading to a novel furanone-furanone rearrangement .

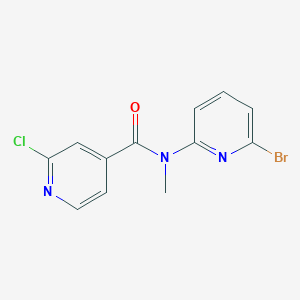

Molecular Structure Analysis

The molecular structure of these compounds has been characterized using various techniques. For example, the crystal structure of a chloropyridinyl derivative was determined using single crystal X-ray diffraction, revealing it crystallizes in the monoclinic system with specific unit cell parameters . The molecular orbitals and optimized structures of the metal complexes of this derivative were also computed using density functional theory (DFT) .

Chemical Reactions Analysis

The chemical reactivity of furan-2-carboxamide derivatives includes their ability to undergo oxidative rearrangement. Oxidation of furan-2-carboximidamides led to the formation of N1-acyl-N1-(2-furyl)ureas via rearrangement to a carbodiimide, which upon thermolysis yielded 2-acylaminofurans . These compounds also demonstrated the ability to undergo cycloaddition reactions with electron-deficient alkynes, leading to phenols after spontaneous ring opening .

Physical and Chemical Properties Analysis

The physical and chemical properties of furan-2-carboxamide derivatives are influenced by their molecular structure. The crystal and molecular structure analysis of N-(2'-pyridyl)-8,13-dioxodinaphtho[2,1-b:2',3'-d]furan-6-carboxamide showed intramolecular hydrogen bonds contributing to the stability of the molecular configuration . The molecules were also found to be joined by a network of intermolecular interactions, including CH...O and NH...N hydrogen bonds, as well as π-π dispersion forces, which may explain the photoelectrophoretic sensitivity of the powdered material .

Wissenschaftliche Forschungsanwendungen

Synthesis and DNA Binding Properties

A study focused on the total synthesis of natural occurring polyamides proximicin A-C, utilizing a unique heterocyclic gamma-amino-acid derived from a furan compound for the synthesis of new classes of AT-selective DNA-binding agents. This approach combines structural features of the proximicins with those from known DNA-binding natural products, indicating a potential for creating novel therapeutic agents targeting DNA interactions (Wolter et al., 2009).

Antibacterial Activities

Research into carboxamides, including N-(cyclopropylmethyl)furan-2-carboxamide analogs, has demonstrated antibacterial activities against various microorganisms. A particular study highlighted the structural, physicochemical characterization, and theoretical studies of carboxamides and their Cu(II), Zn(II) complexes, which showed good to moderate antibacterial effects against E. coli (Aktan et al., 2017).

Enzymatic Polymerization

Furan-2,5-dicarboxylic acid-based furanic-aliphatic polyamides, including derivatives from this compound, are explored as sustainable alternatives to polyphthalamides. These materials have potential applications in high-performance materials with significant commercial interest (Jiang et al., 2015).

Antiviral Applications

A novel series of furan-carboxamide derivatives was identified as potent inhibitors of the influenza A H5N1 virus, showcasing the potential for these compounds in antiviral therapies. The systematic structure-activity relationship studies highlighted the significance of specific substitutions on the furan moiety for anti-influenza activity (Yongshi et al., 2017).

Molecular Imaging

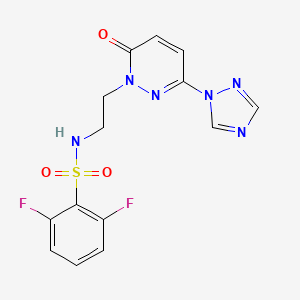

One of the furan-carboxamide derivatives has been used for PET imaging of microglia by targeting the macrophage colony-stimulating factor 1 receptor (CSF1R), demonstrating its utility in noninvasively imaging reactive microglia and neuroinflammation in vivo. This application is vital for studying various neuropsychiatric disorders and could aid in the development of new therapeutics targeting neuroinflammation (Horti et al., 2019).

Zukünftige Richtungen

Wirkmechanismus

Target of action

Furan derivatives have been found to exhibit a wide range of biological and pharmacological characteristics, and as a result, they have been employed as medicines in a number of distinct disease areas . .

Biochemical pathways

Furan derivatives can potentially interact with a variety of biochemical pathways. For example, some furan derivatives have shown antibacterial or antifungal or antiviral activities . .

Eigenschaften

IUPAC Name |

N-(cyclopropylmethyl)furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c11-9(8-2-1-5-12-8)10-6-7-3-4-7/h1-2,5,7H,3-4,6H2,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKHRHXBVTJFEQT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CNC(=O)C2=CC=CO2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]amino}-5-phenyl-3-furonitrile](/img/structure/B3006382.png)

![5,6-dimethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-imine hydrobromide](/img/structure/B3006384.png)

![methyl 4-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]benzoate](/img/structure/B3006388.png)

![1-{5-methyl-2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}-1-ethanone](/img/structure/B3006392.png)

![2-ethoxy-N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide](/img/structure/B3006393.png)

![2-hydroxy-5-[(5Z)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzoic acid](/img/structure/B3006398.png)

![2-(2-(Benzo[d][1,3]dioxol-5-yl)acetamido)-5-phenylthiophene-3-carboxamide](/img/structure/B3006400.png)